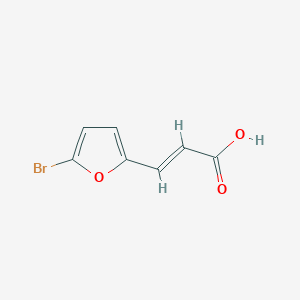

(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid

Description

(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid (CAS: 111252-31-4, 64154-10-5) is an α,β-unsaturated carboxylic acid featuring a brominated furan ring. Its molecular formula is C₇H₅BrO₃, with a molecular weight of 217.02 g/mol . Key properties include:

- Melting point: 176–178°C

- Boiling point: 306.2±32.0°C

- Density: 1.8±0.1 g/cm³

- Hydrogen bonding: 1 donor, 3 acceptors .

The E-configuration of the double bond enhances its reactivity in conjugate addition and cycloaddition reactions. Its bromine substituent on the furan ring facilitates further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

(E)-3-(5-bromofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMYTCICBUBFJH-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111252-31-4 | |

| Record name | (2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of the compound “3-(5-Bromo-furan-2-yl)-acrylic acid” are currently unknown. The compound is structurally similar to other furan derivatives, which have been found to interact with a variety of biological targets. .

Mode of Action

Furan derivatives are known to interact with their targets through various mechanisms, including direct binding, modulation of enzymatic activity, and interference with cellular signaling pathways.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the biochemical pathways affected by “3-(5-Bromo-furan-2-yl)-acrylic acid”. Furan derivatives are known to be involved in a wide range of biochemical processes, including oxidative stress response, inflammation, and cell cycle regulation.

Biological Activity

(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid, also known as 3-(5-bromofuran-2-yl)prop-2-enoic acid, is an organic compound characterized by a furan ring substituted with a bromine atom and a prop-2-enoic acid moiety. Its molecular formula is with a molecular weight of approximately 217.02 g/mol. The compound's unique structure confers significant biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The structural features of this compound include:

- Furan Ring : Known for its aromatic properties, contributing to stability and reactivity.

- Bromination : Enhances the compound's reactivity, potentially leading to novel therapeutic applications.

- Conjugated System : Facilitates interactions with various biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Photochemical Behavior : It has been investigated as a fluorescent probe for detecting singlet oxygen in biological systems, indicating its role in photochemistry and chemical biology .

The biological activity of this compound can be attributed to its interactions with various biological macromolecules:

- Reactive Oxygen Species (ROS) : The compound acts as a singlet oxygen trap, which can modulate cellular responses to oxidative stress.

- Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes involved in pathogenic processes, although detailed mechanisms remain to be fully elucidated .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-furaldehyde | Furan ring with aldehyde group | Antimicrobial, anticancer |

| 3-(5-bromofuran-2-yl)acrylic acid | Similar propene structure | Antioxidant, anti-inflammatory |

| 5-Bromoindole | Indole ring system | Neuroprotective, anticancer |

| 4-Bromophenylacrylic acid | Phenyl ring with acrylic acid functionality | Antimicrobial |

The unique combination of a furan ring and propene structure in this compound may confer distinct biological activities compared to its analogs. The bromination enhances its reactivity and potential therapeutic applications.

Case Studies and Research Findings

- Photochemical Studies : Research has demonstrated that this compound can effectively trap singlet oxygen, leading to increased fluorescence intensity upon reaction. This property is being explored for applications in photodynamic therapy.

- Antimicrobial Screening : Preliminary assays indicate that the compound exhibits antimicrobial activity against specific bacterial strains, suggesting its potential for development as an antibacterial agent .

- Anti-inflammatory Research : In vitro studies have shown that this compound may reduce pro-inflammatory cytokine production in macrophages, indicating its potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan and Benzofuran Derivatives

(2E)-3-(5-Bromothiophen-2-yl)prop-2-enoic Acid

- Structure : Replaces the furan oxygen with sulfur (thiophene).

- Impact : Thiophene’s lower electronegativity increases lipophilicity (logP ~2.0 vs. 1.5 for bromofuran analog) .

- Applications : Greater utility in organic electronics due to thiophene’s conductive properties.

(2E)-3-(5-Methylbenzofuran-2-yl)prop-2-enoic Acid (CAS: 164297-56-7)

Phenyl Derivatives

(2E)-3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic Acid (CAS: 175135-12-3)

- Structure : Phenyl ring with bromo and ethoxy substituents.

- Properties :

- Safety : Requires stringent handling due to reactive bromine and α,β-unsaturated acid moiety .

(2E)-3-(5-Chloro-2-methoxyphenyl)prop-2-enoic Acid

Data Tables

Table 1. Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP |

|---|---|---|---|---|

| (2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid | C₇H₅BrO₃ | 217.02 | 176–178 | 1.5 |

| (2E)-3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid | C₁₁H₁₀BrO₃ | 245.05 | Not reported | 2.2 |

| (2E)-3-(5-Methylbenzofuran-2-yl)prop-2-enoic acid | C₁₂H₁₀O₃ | 202.21 | Not reported | 2.8 |

| (2E)-3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid | C₁₀H₉ClO₃ | 212.63 | Not reported | 1.9 |

Table 2. Substituent Effects on Reactivity

Preparation Methods

Aldol Condensation for α,β-Unsaturated Acid Formation

The prop-2-enoic acid moiety is introduced via an aldol condensation between 5-bromofuran-2-carbaldehyde and malonic acid. This method leverages the nucleophilic addition of the enolate of malonic acid to the aldehyde, followed by dehydration to form the α,β-unsaturated system.

Optimized Protocol :

- Base : Piperidine (10 mol%) in ethanol

- Temperature : Reflux at 78°C for 6–8 hours

- Workup : Acidification with HCl to precipitate the product

- Yield : 65–75%

The stereoselectivity of the double bond (E-configuration) is ensured by the conjugation with the electron-withdrawing carboxylic acid group.

Ester Hydrolysis of Preformed Derivatives

A two-step approach involves synthesizing the methyl ester of the target compound, followed by hydrolysis. The esterification step protects the carboxylic acid group during subsequent reactions, improving solubility and reducing side reactions.

Step 1: Esterification

- Reagents : Thionyl chloride (SOCl₂) and methanol

- Conditions : 0°C to room temperature, 12 hours

- Intermediate : Methyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate

- Yield : 90–95%

Step 2: Hydrolysis

This method is advantageous for large-scale synthesis due to its high reproducibility.

Cycloisomerization of Allenyl Ketones

The furan ring can be constructed de novo using transition metal-catalyzed cycloisomerization. Mercury(II) triflate catalyzes the conversion of allenyl ketones to substituted furans, which are then functionalized with bromine.

Key Steps :

- Substrate Preparation : Allenyl ketone synthesized from propargyl alcohol and acyl chloride.

- Cyclization : Hg(OTf)₂ (5 mol%) in dichloromethane at 25°C for 2 hours.

- Bromination : N-bromosuccinimide (NBS) in CCl₄ under light.

- Overall Yield : 50–60%

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Palladium Cross-Coupling | High regioselectivity; mild conditions | Costly catalysts; boronic acid synthesis | 70–85% |

| Aldol Condensation | Simple setup; no transition metals | Moderate stereoselectivity | 65–75% |

| Ester Hydrolysis | Scalable; high yields | Requires protective group chemistry | 85–90% |

| Cycloisomerization | Builds furan ring de novo | Toxic mercury catalyst | 50–60% |

Purification and Characterization

Purification Techniques :

- Recrystallization : Ethanol/water mixtures (1:3) remove polymeric byproducts.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

Characterization Data :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromofuran-2-boronic acid and a β-bromoacrylic acid derivative. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF or DMF), and temperature (60–80°C). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the E-isomer selectively . Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirming stereochemistry via NOESY NMR are essential steps.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its Z-isomer or analogs?

- Methodological Answer :

- ¹H NMR : The E-isomer exhibits a trans coupling constant (J = 15–16 Hz) between the α- and β-protons of the enoic acid moiety. In contrast, the Z-isomer shows a smaller J value (~12 Hz).

- IR : A strong absorption band at ~1680–1700 cm⁻¹ corresponds to the conjugated carboxylic acid C=O stretch, while the furan C-O-C asymmetric stretch appears at ~1250 cm⁻¹ .

- 13C NMR : The β-carbon of the enoic acid group resonates at ~120–125 ppm, distinct from Z-isomer shifts due to differing electronic environments .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/methanol, 3:1) at 4°C promotes crystal growth. Pre-saturation of the solution via vapor diffusion (using hexane as an anti-solvent) can enhance crystal uniformity. For challenging cases, seeding with microcrystals or using the hanging-drop method (for X-ray diffraction) is advised. Structural validation via SHELXL refinement (with R-factor < 0.05) ensures accuracy .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer : Graph set analysis (as per Etter’s rules) reveals that the carboxylic acid group forms R₂²(8) dimer motifs, while the bromofuran moiety participates in C–H···O interactions with adjacent molecules. These interactions stabilize the crystal packing and correlate with melting point elevation (observed mp ~180–185°C) compared to non-brominated analogs. Hydrogen-bonding networks can be visualized using Mercury software and validated via Hirshfeld surface analysis (dnorm plots) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic attack at the β-carbon of the enoic acid). RI-MP2 energy corrections refine dispersion forces in crystal packing simulations. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) assess conformational stability .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., bond lengths, dipole moments)?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in basis sets. For example, X-ray-derived C=O bond lengths (1.21 Å) may differ from gas-phase DFT results (1.23 Å) due to crystal packing forces. Hybrid QM/MM approaches or periodic boundary condition (PBC) DFT simulations reconcile these differences. Cross-validation with spectroscopic data (e.g., comparing computed vs. experimental IR frequencies) is critical .

Q. What strategies mitigate challenges in refining twinned crystals or low-resolution X-ray data for this compound?

- Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands model twin domains, while the HKLF5 format handles intensity integration. Low-resolution data (>1.5 Å) benefit from restraints (e.g., DFIX for bond lengths) and TLS parameterization for thermal motion. Utilizing the WinGX suite for data merging and Olex2 for visualization improves refinement robustness .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.